(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C15H14N6O3 and its molecular weight is 326.316. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic compound that incorporates a furan ring and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

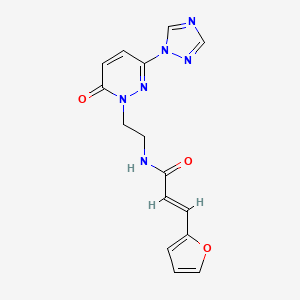

The compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of nitrogen-based heterocyclic compounds, including those similar to this compound. For instance:

- Compound 248 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance activity against various bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| 248 | S. aureus | 20 mm |

| 248 | E. coli | 18 mm |

| 251 | E. faecium | 15 mm |

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been extensively studied. For example:

- A study demonstrated that triazole compounds effectively reduced carrageenan-induced paw edema in animal models, indicating potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Effects

| Compound | Model Used | Effect (Reduction in Edema) |

|---|---|---|

| Triazole Derivative A | Carrageenan-induced rat paw edema | 50% reduction |

| Triazole Derivative B | Carrageenan-induced rat paw edema | 45% reduction |

Anticancer Activity

The anticancer potential of compounds containing the triazole moiety has been documented in various studies. For instance:

- Compound 6i showed low cytotoxicity against A549 lung cancer cell lines with an IC50 value ranging from 65.05 ± 1.12 to 71.56 ± 1.29 µM . This suggests that structural modifications can influence the efficacy and safety profile of these compounds.

Table 3: Cytotoxicity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6i | A549 | 68.5 ± 0.5 |

| 6c | A549 | 70.0 ± 0.7 |

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For instance:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a furan ring, a triazole moiety, and a pyridazine structure, making it a complex molecule with multiple functional groups. These structural characteristics contribute to its biological activity and potential therapeutic applications. The molecular formula is C15H16N4O2, and its molecular weight is approximately 284.32 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazole have been documented to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole moiety in (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide suggests similar potential.

Antifungal Properties

Triazoles are well-known for their antifungal activity. Studies have shown that modifications to the triazole structure can enhance efficacy against fungal pathogens . The compound's structure may allow it to function similarly in inhibiting fungal growth.

Anticancer Activity

The pyridazine component has been associated with anticancer properties in various studies. For instance, compounds that target specific kinases related to tumor growth have shown promise in preclinical models . The unique structural features of this compound could lead to novel anticancer agents.

Enzyme Inhibition

Research has highlighted the potential of compounds like this one to inhibit enzymes involved in disease pathways. For example, inhibition of kinases is a critical mechanism for many anticancer drugs . The specific interactions of this compound with target enzymes merit further investigation.

Case Studies

Análisis De Reacciones Químicas

Acrylamide Group Reactivity

The acrylamide moiety (-NH-CO-CH=CH-) undergoes characteristic reactions, including nucleophilic attacks and Michael additions. Key findings:

For example, under basic conditions, hydrolysis of the acrylamide group produces 3-(furan-2-yl)acrylic acid and the corresponding ethylamine derivative. The α,β-unsaturated system also participates in thiol-Michael additions, forming covalent adducts with biological thiols like glutathione .

Furan Ring Reactions

The furan-2-yl group exhibits electrophilic aromatic substitution (EAS) and Diels-Alder reactivity:

The electron-rich furan ring undergoes regioselective nitration at the 5-position under strong acidic conditions . Its diene character enables [4+2] cycloadditions, useful for synthesizing complex polycyclic frameworks .

Triazole and Pyridazinone Reactivity

The 1,2,4-triazol-1-yl and pyridazinone groups contribute to coordination chemistry and ring-opening reactions:

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications in cross-coupling reactions (e.g., Suzuki-Miyaura) . Hydrogenation of the pyridazinone ring modifies the compound’s planarity and solubility .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Conditions | Outcome | Source Support |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl formation at furan or pyridazinone | |

| Heck Coupling | Alkenes, Pd(OAc)₂ | Vinylation of the acrylamide chain |

For instance, Suzuki coupling with 4-methoxyphenylboronic acid introduces aryl groups at the pyridazinone C-3 position, enhancing π-stacking interactions in bioactive analogs .

Stability and Degradation Pathways

The compound’s stability under varying conditions:

Photolytic degradation generates furan-ring-opened aldehydes, while oxidative conditions form epoxide intermediates . Enzymatic hydrolysis in vivo may release cytotoxic acrylic acid derivatives .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c22-14(5-3-12-2-1-9-24-12)17-7-8-20-15(23)6-4-13(19-20)21-11-16-10-18-21/h1-6,9-11H,7-8H2,(H,17,22)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHQFUEZIIBSN-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.